molecular formula C27H24N2O4 B11581677 1-[3-(3-Methylbutoxy)phenyl]-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-[3-(3-Methylbutoxy)phenyl]-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11581677
M. Wt: 440.5 g/mol
InChI Key: LCDVDGXGRAOPNG-UHFFFAOYSA-N
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Description

1-[3-(3-methylbutoxy)phenyl]-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a chromeno[2,3-c]pyrrole core, a pyridine ring, and a phenyl group substituted with a 3-methylbutoxy group, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

The synthesis of 1-[3-(3-methylbutoxy)phenyl]-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, including the formation of the chromeno[2,3-c]pyrrole core and the subsequent functionalization of the phenyl and pyridine rings. One common synthetic route involves the following steps:

    Formation of the Chromeno[2,3-c]pyrrole Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminobenzophenone derivative, under acidic or basic conditions.

    Functionalization of the Phenyl Ring:

    Functionalization of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a suitable pyridine derivative and a halogenated precursor.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield, purity, and scalability.

Chemical Reactions Analysis

1-[3-(3-methylbutoxy)phenyl]-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck couplings, to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific reaction conditions (e.g., temperature, pressure).

Scientific Research Applications

1-[3-(3-methylbutoxy)phenyl]-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure and biological activity make it a potential candidate for drug development, particularly in the areas of anti-cancer, anti-inflammatory, and antimicrobial research.

    Chemical Biology: It can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with specific biological targets.

    Material Science: The compound’s chemical properties may be exploited in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs).

    Synthetic Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

Mechanism of Action

The mechanism of action of 1-[3-(3-methylbutoxy)phenyl]-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes or Receptors: The compound can bind to specific enzymes or receptors, modulating their activity and leading to downstream biological effects.

    Inhibition of Protein-Protein Interactions: It may disrupt protein-protein interactions that are critical for certain cellular processes, thereby affecting cell function.

    Modulation of Signaling Pathways: The compound can influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation, by interacting with key signaling molecules.

Comparison with Similar Compounds

1-[3-(3-methylbutoxy)phenyl]-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:

    1-[3-methoxy-4-(3-methylbutoxy)phenyl]-2-(4-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione: This compound has a similar core structure but differs in the substitution pattern on the phenyl and pyridine rings.

    1-[3-(3-methylbutoxy)phenyl]-2-(pyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione: Variations in the substitution pattern can lead to differences in biological activity and chemical reactivity.

    Other Chromeno[2,3-c]pyrrole Derivatives: Compounds with different substituents on the chromeno[2,3-c]pyrrole core can exhibit diverse biological activities and applications.

The uniqueness of 1-[3-(3-methylbutoxy)phenyl]-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione lies in its specific substitution pattern, which imparts distinct chemical properties and potential biological activities.

Properties

Molecular Formula

C27H24N2O4

Molecular Weight

440.5 g/mol

IUPAC Name

1-[3-(3-methylbutoxy)phenyl]-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C27H24N2O4/c1-17(2)13-15-32-19-9-7-8-18(16-19)24-23-25(30)20-10-3-4-11-21(20)33-26(23)27(31)29(24)22-12-5-6-14-28-22/h3-12,14,16-17,24H,13,15H2,1-2H3

InChI Key

LCDVDGXGRAOPNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=CC=CC=N4)OC5=CC=CC=C5C3=O

Origin of Product

United States

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